Structural Identity Defines a Unique Regulatory Reference Standard: The Desethynyl Difference
Desethynyl Erlotinib is distinguished from its closest comparator, the parent drug erlotinib (CAS 183321-74-6), by the critical absence of the ethynyl group (-C≡CH) at the 3-position of the aniline ring. This single structural modification generates a compound with distinct molecular weight (369.41 g/mol vs. erlotinib's 393.44 g/mol) and hydrogen-bonding capabilities, which fundamentally alters its chromatographic behavior and enables its indispensability as a specified impurity reference standard [1]. The compound is registered under Unique Ingredient Identifier (UNII) 6WE69WZW6S, confirming its official regulatory identity distinct from erlotinib [2].
| Evidence Dimension | Structural verification (molecular weight and functional group for regulatory identity) |
|---|---|
| Target Compound Data | Molecular weight: 369.41 g/mol; structure lacks 3-ethynyl substituent; UNII: 6WE69WZW6S |
| Comparator Or Baseline | Erlotinib: Molecular weight 393.44 g/mol; possesses 3-ethynyl group; UNII: DA87705X9K |
| Quantified Difference | Molecular weight differential: 24.03 Da (consistent with loss of C₂H group). |
| Conditions | Calculated from IUPAC name and CAS registry specifications. |
Why This Matters
This structural distinction is the molecular basis for its role as an official pharmacopeial impurity reference standard, without which regulatory compliance for erlotinib API cannot be demonstrated.
- [1] Bhadane, K., et al. (2025). Analytical Chemistry Letters, 15(1), 47-64. View Source
- [2] DrugFuture.com. (n.d.). DESETHYNYL ERLOTINIB (CAS 1145671-52-8). UNII: 6WE69WZW6S. View Source
